molecular formula C21H26Cl2N2OS B10787837 3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride

3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride

Cat. No.: B10787837
M. Wt: 425.4 g/mol
InChI Key: PDVBHWZPRQFKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 350619 hydrochloride: is a chemical compound known for its role as an activator of soluble guanylyl cyclase. It is used in various scientific research applications, particularly in the study of smooth muscle relaxation, neurotransmission, inhibition of platelet aggregation, and immune response. The compound has a molecular formula of C21H25ClN2OS·HCl and a molecular weight of 425.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A 350619 hydrochloride involves multiple steps, starting with the preparation of the core structure, 3-[2-(4-Chlorophenylthio)phenyl]-N-(4-dimethylaminobutyl)acrylamide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of A 350619 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: A 350619 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

A 350619 hydrochloride is widely used in scientific research due to its ability to activate soluble guanylyl cyclase. Some of its applications include:

Mechanism of Action

A 350619 hydrochloride exerts its effects by modulating the catalytic properties of soluble guanylyl cyclase. It increases the maximum velocity (Vmax) of the enzyme from 0.1 to 14.5 µmol/min/mg and lowers the Michaelis constant (Km) from 300 to 50 µM. This activation depends on the presence of a heme moiety in the enzyme and synergy with nitric oxide. The compound’s ability to relax cavernosum tissue strips in a dose-dependent manner further highlights its mechanism of action .

Comparison with Similar Compounds

Uniqueness: A 350619 hydrochloride is unique due to its specific molecular structure and its potent activation of soluble guanylyl cyclase. Its ability to significantly increase Vmax and lower Km sets it apart from other similar compounds, making it a valuable tool in scientific research .

Properties

Molecular Formula

C21H26Cl2N2OS

Molecular Weight

425.4 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C21H25ClN2OS.ClH/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19;/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25);1H

InChI Key

PDVBHWZPRQFKJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.